

# Application Note: Protocol for N-acetylation of Methyl 2-oxoindoline-6-carboxylate

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## Compound of Interest

Compound Name:	Methyl 2-oxoindoline-6-carboxylate
Cat. No.:	B104492

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**Audience:** Researchers, scientists, and drug development professionals.

**Introduction** N-acetylation is a fundamental chemical transformation in organic synthesis, crucial for the functionalization of amine-containing compounds. In pharmaceutical development, the N-acetylation of heterocyclic scaffolds is a key step in the synthesis of various active pharmaceutical ingredients (APIs). **Methyl 2-oxoindoline-6-carboxylate** is a vital intermediate in the synthesis of several targeted therapies, including tyrosine kinase inhibitors like nintedanib.<sup>[1]</sup> The addition of an acetyl group to the nitrogen atom of the oxindole ring can alter the molecule's electronic properties, solubility, and reactivity, making this a critical modification for subsequent synthetic steps. This document provides a detailed protocol for the N-acetylation of **Methyl 2-oxoindoline-6-carboxylate** using acetic anhydride.

## Reaction Principle

The N-acetylation of **Methyl 2-oxoindoline-6-carboxylate** proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically performed at elevated temperatures to overcome the lower nucleophilicity of the amide nitrogen within the oxindole ring system. Acetic acid is generated as a byproduct. While catalysts like pyridine or DMAP are often used for acetylations, this protocol, adapted from established large-scale syntheses, utilizes an excess of acetic anhydride which also serves as the reaction medium.<sup>[2][3]</sup>

# Experimental Protocol

This protocol is based on procedures reported in the synthesis of nintedanib intermediates.[\[2\]](#) [\[3\]](#)

## Materials:

- **Methyl 2-oxoindoline-6-carboxylate**
- Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O)[\[4\]](#)
- Toluene
- Petroleum ether
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Filtration apparatus (Büchner funnel)

## Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **Methyl 2-oxoindoline-6-carboxylate** (1.0 eq).
- Reagent Addition: Add a significant molar excess of acetic anhydride (approximately 17-18 eq) to the flask.[\[2\]](#)[\[3\]](#) The acetic anhydride will serve as both the acetylating agent and the solvent.
- Reaction Conditions: Heat the reaction mixture to 130°C and stir for 8 hours.[\[2\]](#)[\[3\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, is expected to precipitate out of

the solution.[\[2\]](#)

- Isolation: Isolate the precipitated solid by vacuum filtration.
- Washing: Wash the collected solid with a suitable solvent, such as petroleum ether, to remove residual acetic anhydride and acetic acid.[\[2\]](#)
- Drying: Dry the purified product under vacuum to obtain Methyl 1-acetyl-2-oxoindoline-6-carboxylate.

Work-up and Purification Notes:

- For general acetylation work-ups where the product does not precipitate, the reaction is typically quenched by the careful addition of water or methanol to consume excess acetic anhydride.[\[5\]](#)
- The reaction mixture can then be diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid), and brine.[\[5\]](#)
- The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[\[5\]](#)
- If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[\[6\]](#)

## Data Presentation

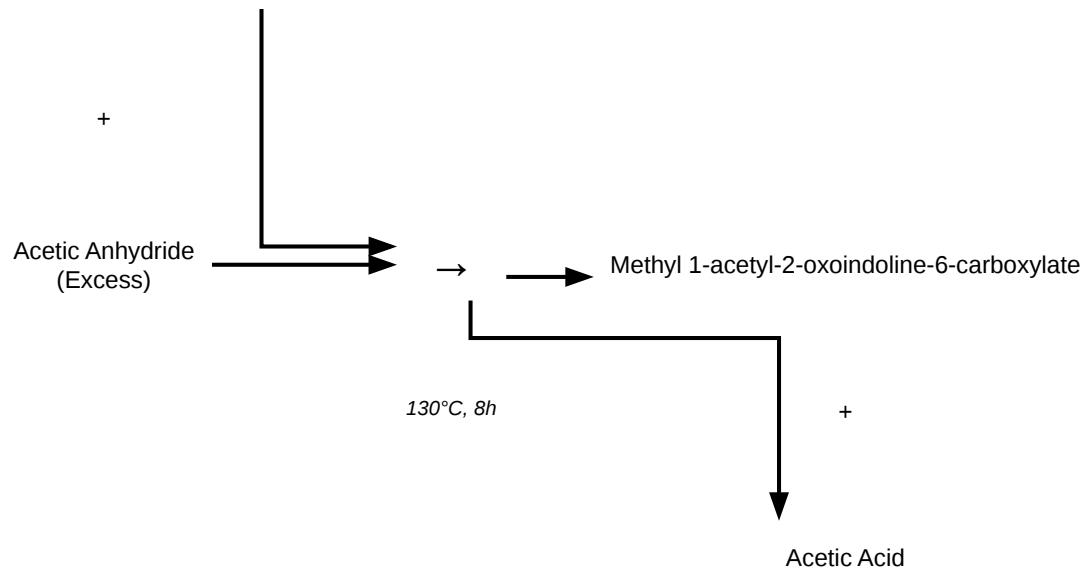
The following table summarizes the quantitative data for the N-acetylation reaction based on a reported large-scale synthesis.[\[2\]](#)[\[3\]](#)

Parameter	Value	Reference
Starting Material	Methyl 2-oxoindoline-6-carboxylate	<a href="#">[2]</a> <a href="#">[3]</a>
Acetylating Agent	Acetic Anhydride	<a href="#">[2]</a> <a href="#">[3]</a>
Molar Ratio (Agent:Substrate)	~17.6 : 1	<a href="#">[2]</a> <a href="#">[3]</a>
Solvent	Acetic Anhydride (neat)	<a href="#">[2]</a> <a href="#">[3]</a>
Reaction Temperature	130°C	<a href="#">[2]</a> <a href="#">[3]</a>
Reaction Time	8 hours	<a href="#">[2]</a> <a href="#">[3]</a>
Product Isolation	Precipitation upon cooling	<a href="#">[2]</a>
Yield	73%	<a href="#">[2]</a> <a href="#">[3]</a>

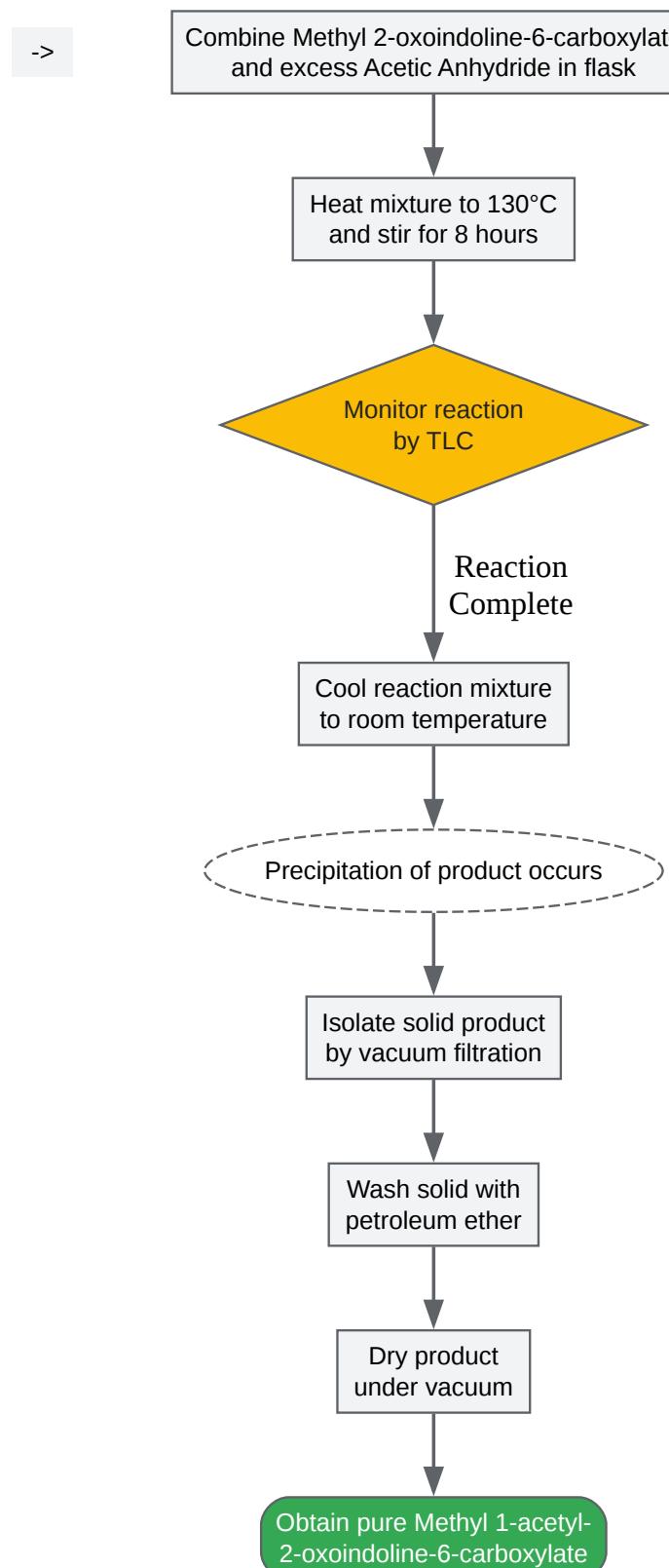
## Visualizations

Chemical Reaction Scheme:

Methyl 2-oxoindoline-6-carboxylate

[Click to download full resolution via product page](#)**N-acetylation of Methyl 2-oxoindoline-6-carboxylate.**

Experimental Workflow Diagram:



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